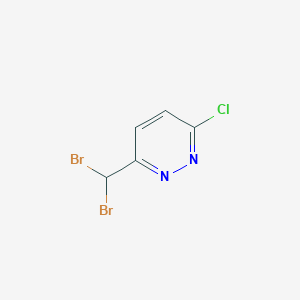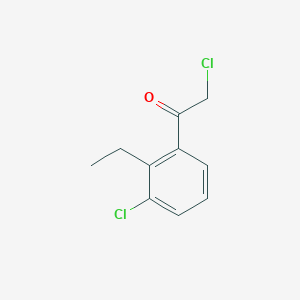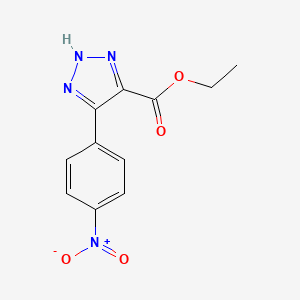
5-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a nitrophenyl group at the 5-position, a carboxylic acid ethyl ester group at the 4-position, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the yield and selectivity.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl group is treated with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Esterification: The carboxylic acid group is esterified by reacting with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and nitration steps, as well as automated systems for esterification to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
5-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds and π-π interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
5-(4-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester: Similar structure but with an amino group instead of a nitro group.
5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid ethyl ester: Similar structure but without the nitro group.
Uniqueness
5-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester is unique due to the presence of both the nitrophenyl group and the triazole ring, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H10N4O4 |
|---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
ethyl 5-(4-nitrophenyl)-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C11H10N4O4/c1-2-19-11(16)10-9(12-14-13-10)7-3-5-8(6-4-7)15(17)18/h3-6H,2H2,1H3,(H,12,13,14) |
InChI Key |
WCZKKQZFTGSWNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNN=C1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Azabicyclo[4.1.0]heptane-7-carbonitrile](/img/structure/B13959153.png)
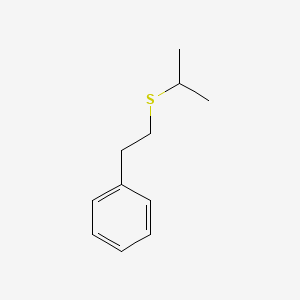
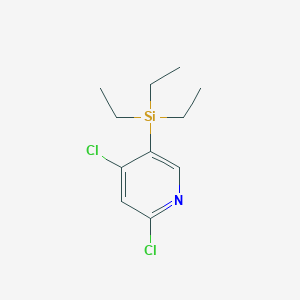
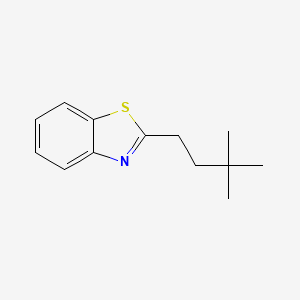
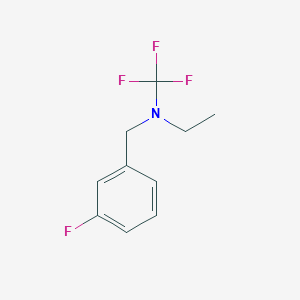
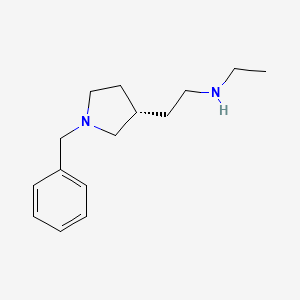
![13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene](/img/structure/B13959179.png)
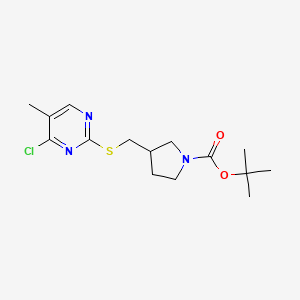
![N-methylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13959184.png)
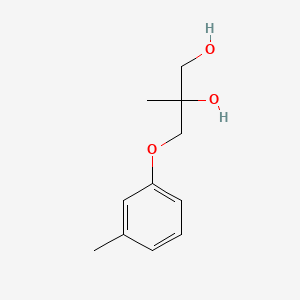
![2-Benzyl-8-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13959197.png)
![2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole](/img/structure/B13959212.png)
